molecular formula C10H8O4 B3164674 (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid CAS No. 893642-98-3

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid

Cat. No.: B3164674
CAS No.: 893642-98-3
M. Wt: 192.17 g/mol
InChI Key: OIRQJQBTHILALM-DUXPYHPUSA-N
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Description

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenolic acids. It is characterized by the presence of a formyl group and a hydroxy group attached to a phenyl ring, along with a propenoic acid side chain. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-formyl-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: 3-(4-hydroxyphenyl)prop-2-enoic acid.

    Reduction: 3-(3-hydroxy-4-hydroxyphenyl)prop-2-enoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The hydroxy group can act as an antioxidant by scavenging free radicals, while the formyl group may participate in redox reactions. The compound may also modulate signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic acid: Similar structure with a phenyl ring and a propenoic acid side chain but lacks the formyl and hydroxy groups.

    Ferulic acid: Contains a methoxy group in addition to the hydroxy group on the phenyl ring.

    p-Coumaric acid: Similar structure but lacks the formyl group.

Uniqueness

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is unique due to the presence of both formyl and hydroxy groups on the phenyl ring, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research.

Properties

IUPAC Name

(E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-6-8-5-7(1-3-9(8)12)2-4-10(13)14/h1-6,12H,(H,13,14)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRQJQBTHILALM-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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